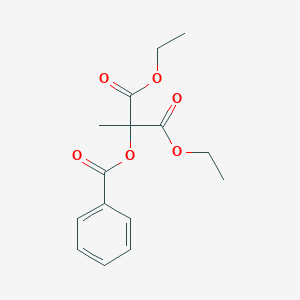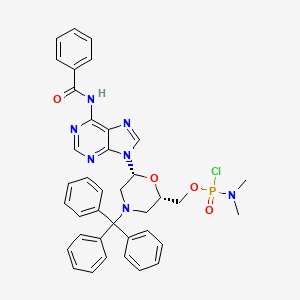
Defluoro-6-chloro Norfloxacin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photodegradation and Environmental Behavior
Photoinduced C-F Bond Cleavage
Research has shown that fluorinated 7-amino-4-quinolone-3-carboxylic acids, including norfloxacin, undergo photoinduced heterolytic defluorination in water. This process generates aryl cations, leading to the formation of corresponding phenols, and is influenced by the presence of electron-donating substituents. The photostability of these compounds varies based on their molecular structure, with ofloxacin showing higher photostability due to an 8-alkoxy derivative that makes defluorination inefficient. This study provides insight into the photochemical pathways that could affect defluoro-6-chloro Norfloxacin Hydrochloride in aqueous environments (Fasani et al., 1999).
Degradation in Aqueous Solutions
Investigations into the degradation of norfloxacin by gas-liquid phase dielectric barrier discharge plasma have demonstrated the cleavage of piperazine and quinolone rings, defluorination, and hydroxylation as major pathways. This suggests potential environmental degradation mechanisms for Defluoro-6-chloro Norfloxacin Hydrochloride (Xu et al., 2020).
Photocatalytic Degradation
The photocatalytic degradation of norfloxacin using BiOBr/iron oxides hybrid photocatalyst under visible light has shown that superoxide radicals and hydroxyl radicals play a significant role. The degradation pathway involves piperazine ring transformation, decarboxylation, and defluorination, highlighting potential photocatalytic methods for the degradation of Defluoro-6-chloro Norfloxacin Hydrochloride in water systems (Guo et al., 2017).
Reaction with Other Substances
- Complexation with Aluminium (III) Ion: Studies on the fluorescence reaction and complexation equilibria between norfloxacin and aluminium (III) ion in a chloride medium may provide a basis for understanding how Defluoro-6-chloro Norfloxacin Hydrochloride interacts with metal ions, forming complexes that could influence its environmental fate and behavior (Djurdjević et al., 1995).
Environmental Exposure and Risk Assessment
- Risk Assessment in Wastewater: The environmental exposure and risk assessment of fluoroquinolone antibacterial agents, including norfloxacin, in wastewater highlight the importance of understanding the environmental presence, removal efficiencies during wastewater treatment, and potential ecotoxicological impacts. This research is essential for assessing the environmental risks associated with Defluoro-6-chloro Norfloxacin Hydrochloride (Golet et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] } | |
Numéro CAS |
67681-86-1 |
Formule moléculaire |
C₁₆H₁₈ClN₃O₃·HCl |
Poids moléculaire |
335.793646 |
Synonymes |
6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)